benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823247-17-1
VCID: VC2969498
InChI: InChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
SMILES: C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol

benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

CAS No.: 1823247-17-1

Cat. No.: VC2969498

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate - 1823247-17-1

Specification

CAS No. 1823247-17-1
Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
IUPAC Name benzyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Standard InChI Key DWEOYOBNEPSLNN-UHFFFAOYSA-N
SMILES C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl
Canonical SMILES C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is characterized by its unique heterocyclic structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a benzyl group and a chlorine atom. The molecular formula of this compound is C14H12ClN3O2, and it has a molecular weight of 289.72 g/mol . The structural arrangement confers specific chemical properties that make this compound valuable in various scientific applications.

The compound's structure consists of a pyrrolo[3,4-d]pyrimidine scaffold with a chlorine substituent at position 4 of the pyrimidine ring and a benzyl carboxylate group at position 6 of the pyrrole ring. This particular arrangement of functional groups contributes to the compound's reactivity patterns and potential biological interactions. The presence of the chlorine atom makes the C-4 position of the pyrimidine ring susceptible to nucleophilic substitution reactions, which is a key feature for synthetic modifications.

Identification Parameters

Several parameters are used for the unambiguous identification of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, as outlined in Table 1.

Table 1: Identification Parameters for Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

ParameterValue
IUPAC NameBenzyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
CAS Number1823247-17-1
Molecular FormulaC14H12ClN3O2
Molecular Weight289.72 g/mol
InChIInChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
InChI KeyDWEOYOBNEPSLNN-UHFFFAOYSA-N
Canonical SMILESC1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl

These identifiers are essential for database searches, literature reviews, and ensuring the correct compound is being studied or synthesized in research settings.

Physical and Chemical Properties

Physical Properties

The physical properties of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, as reported in the literature and computational predictions, are summarized in Table 2.

Table 2: Physical Properties of Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

PropertyValueNotes
Physical StateSolidAt room temperature
Boiling Point469.4±45.0 °CPredicted value
Density1.404±0.06 g/cm³Predicted value
SolubilitySoluble in organic solventsLimited water solubility
pKa-0.01±0.20Predicted value

These physical properties influence the handling, storage, and application of the compound in various research settings. The high boiling point indicates thermal stability, while the solubility characteristics are important considerations for experimental design and formulation development.

Chemical Reactivity

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate exhibits distinct reactivity patterns due to its functional groups and heterocyclic structure. The compound can participate in various chemical transformations, which are summarized in Table 3.

Table 3: Chemical Reactivity of Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Reaction TypeDescriptionReagents
Nucleophilic SubstitutionReplacement of chlorine at C-4 position with nucleophilesAmines, thiols, alcohols
HydrolysisConversion of ester to carboxylic acidAqueous acids or bases
OxidationFormation of corresponding oxidesOxidizing agents (KMnO₄, H₂O₂)
ReductionFormation of reduced derivativesReducing agents (LiAlH₄, NaBH₄)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach involves the reaction of 4-chloro-7H-pyrrolo[3,4-d]pyrimidine with benzyl alcohol in the presence of a suitable catalyst. The reaction sequence can be tailored to optimize yield and purity depending on the specific requirements.

Alternative synthetic routes may involve different starting materials or reaction conditions, depending on the availability of precursors and the scale of production. These routes often employ strategic protection-deprotection sequences to ensure selective functionalization at the desired positions of the heterocyclic scaffold.

Reaction Conditions

The reaction conditions for the synthesis of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate play a crucial role in determining the yield and purity of the final product. Typical reaction conditions are summarized in Table 4.

Table 4: Typical Reaction Conditions for the Synthesis of Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

ParameterCondition
SolventDichloromethane or other appropriate organic solvents
TemperatureReflux conditions, typically 40-60°C
CatalystBase catalysts (e.g., potassium carbonate) or metal catalysts
Reaction TimeVariable, typically several hours to overnight
PurificationColumn chromatography, recrystallization

These conditions can be modified based on the specific synthetic route chosen and the scale of production. For larger-scale preparations, continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and high purity of the final product.

Biological Activity and Applications

Enzyme Inhibition and Mechanism of Action

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has been investigated for its potential biological activities, particularly its ability to inhibit specific enzymes. The compound interacts with molecular targets by binding to their active sites, thereby blocking their activity. This inhibitory effect can disrupt critical biological pathways, making the compound a candidate for various therapeutic applications.

The mechanism of action involves specific interactions between the functional groups of the compound and the binding pockets of target enzymes. The pyrrolo[3,4-d]pyrimidine core, along with the chlorine substituent and benzyl group, contributes to the binding affinity and selectivity towards particular targets. These interactions can lead to conformational changes in the enzyme, preventing its normal function and potentially resulting in therapeutic effects.

Research Applications

Beyond its potential therapeutic applications, benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate serves as a valuable tool in various research fields, as outlined in Table 5.

Table 5: Research Applications of Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

FieldApplication
Medicinal ChemistryDevelopment of novel therapeutic agents
Organic SynthesisIntermediate for complex heterocyclic compounds
Chemical BiologyProbe for studying enzyme functions and interactions
Materials ScienceBuilding block for specialized materials

These diverse applications highlight the versatility of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate as a research tool and synthetic intermediate. Its well-defined structure and reactivity make it valuable for exploring new chemical space and developing compounds with desired properties.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, each with distinct properties and applications. Table 6 presents a comparison of this compound with selected structural analogs.

Table 6: Comparison of Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with Related Compounds

CompoundKey Structural DifferencesDistinguishing Features
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateLacks chlorine at position 4Different reactivity profile, potential for direct functionalization at position 4
tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylatetert-butyl group instead of benzylDifferent steric properties, potentially more stable ester group
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylateAdditional chlorine at position 2Enhanced electrophilicity, different biological activity profile
7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidineDifferent ring fusion, methyl groups at 5,6-positionsAltered electronic properties, different binding characteristics
6-Benzyl-4-chloro-4,5,6,7-tetrahydro-3H-pyrrolo[3,4-d]pyrimidineDirect benzyl attachment to nitrogen, lack of carboxylateDifferent reactivity and solubility properties

These structural analogs demonstrate how minor modifications to the core structure can lead to significant changes in chemical reactivity, biological activity, and physical properties. Comparative studies of these compounds provide valuable insights for structure-activity relationship analyses and rational design of new derivatives.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate and related compounds have revealed important correlations between structural features and biological activities. The position and nature of substituents on the pyrrolo[3,4-d]pyrimidine core significantly influence the compounds' interactions with biological targets.

For instance, the chlorine substituent at position 4 contributes to the compound's electrophilicity, affecting its reactivity in nucleophilic substitution reactions and interactions with protein targets. The benzyl ester moiety affects the compound's lipophilicity and binding characteristics, influencing its pharmacokinetic properties and target selectivity. These structure-activity insights are valuable for the rational design of improved derivatives with enhanced potency and selectivity.

SupplierProduct NumberPurityPackage SizePrice (USD)
American Custom Chemicals CorporationHCH062097395.00%5 mg$457.58
ChemenuCM29001795%1 g$701.00
Alichem1823247171Not specified1 g$796.89
ChemenuCM29001795%5 g$2,104.00
Alichem1823247171Not specified5 g$2,533.76
Chemshuttle19575995%Not specified$546.00

This pricing information highlights the significant cost of the compound, which reflects its specialized nature and limited production scale. The price variation between suppliers indicates differences in synthesis methods, purification processes, and market positioning.

ParameterRecommendation
Storage Temperature2-8°C (refrigerated)
ContainerAirtight, preferably sealed under inert gas
Light ExposureProtect from direct light
Safety MeasuresStandard chemical handling procedures
First Aid (Inhalation)Remove to fresh air; seek medical attention if symptoms persist
First Aid (Skin Contact)Wash with water for at least 15 minutes; remove contaminated clothing
First Aid (Eye Contact)Flush with water for at least 15 minutes; seek medical attention
First Aid (Ingestion)Rinse mouth with water; seek immediate medical attention

These recommendations should be followed to ensure safe handling and to maintain the compound's chemical integrity during storage and use.

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